N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide
Description
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Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-22-8-9-23-17-10-13(6-7-19-17)18(21)20-11-14-12-24-15-4-2-3-5-16(15)25-14/h2-7,10,14H,8-9,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJBTEKLWXOGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 342.38 g/mol. The compound features a complex structure that includes a dihydrobenzo[dioxin] moiety and an isonicotinamide group, which are known for their roles in various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydrobenzo[dioxin] core followed by the introduction of the isonicotinamide functionality. While specific synthetic routes can vary, they often employ methods such as:
- Formation of the Dihydrobenzo[dioxin] Core : Utilizing phenolic precursors and appropriate coupling agents.
- Introduction of Isonicotinamide : This step may involve acylation reactions with isonicotinic acid derivatives.
Pharmacological Profiles
Research indicates that compounds related to this compound exhibit various biological activities:
-
Antidepressant Activity : Compounds with similar structures have shown high affinities for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant effects. For instance, related benzoxazole derivatives demonstrated significant antidepressant-like activity in animal models such as the Forced Swimming Test (FST) and Tail Suspension Test (TST) .
Compound 5-HT1A Ki (nM) 5-HT2A Ki (nM) FST Result 8g 17 0.71 Significant decrease in immobility time - Neuroprotective Effects : Some studies suggest that similar compounds may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, although further research is necessary to elucidate mechanisms and therapeutic efficacy.
Case Study 1: Antidepressant Evaluation
A study evaluated a series of benzothiazole derivatives similar to this compound for their antidepressant properties. The results showed that compounds with high receptor affinity significantly reduced immobility in FST and TST models .
Case Study 2: Neuroprotection in Models of Oxidative Stress
Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress induced by hydrogen peroxide. The results indicated that these compounds could mitigate cell death and promote cell survival pathways .
Preparation Methods
Cyclocondensation for 1,4-Dioxin Core Formation
The dihydrobenzodioxin scaffold is typically synthesized via acid-catalyzed cyclization of catechol derivatives with α,ω-dihaloalkanes. A representative protocol involves:
- Dissolve catechol (1.0 eq) and 1,2-dibromoethane (1.2 eq) in anhydrous DMF under N₂
- Add K₂CO₃ (2.5 eq) and heat at 80°C for 12 h
- Quench with ice-water, extract with CH₂Cl₂ (3 × 50 mL)
- Dry over Na₂SO₄ and concentrate in vacuo
- Purify via silica gel chromatography (hexane:EtOAc 4:1)
Yield : 68-72%
Key Characterization :
- ¹H NMR (CDCl₃): δ 4.25–4.32 (m, 2H, OCH₂CH₂O), 6.80–6.95 (m, 4H, aromatic)
- MS (ESI) : m/z 151.06 [M+H]⁺
Preparation of 2-(2-Methoxyethoxy)isonicotinic Acid
Etherification of Isonicotinic Acid
The 2-methoxyethoxy group is introduced via Williamson synthesis:
- Suspend 2-hydroxyisonicotinic acid (1.0 eq) in dry DMF
- Add NaH (1.5 eq) at 0°C, stir 30 min
- Introduce 2-bromoethyl methyl ether (1.2 eq) dropwise
- Heat at 60°C for 8 h under N₂
- Acidify with 1M HCl to pH 2–3
- Extract with EtOAc (3 × 50 mL), dry, and concentrate
Yield : 74-79%
Characterization Data :
- IR (KBr) : 1685 cm⁻¹ (C=O stretch)
- ¹³C NMR (DMSO-d₆): δ 167.8 (COOH), 154.2 (OCH₂CH₂OCH₃), 70.4 (OCH₂), 59.1 (OCH₃)
Amide Coupling: Final Assembly
Activation Strategies and Catalysis
Coupling the dihydrobenzodioxin methylamine with 2-(2-methoxyethoxy)isonicotinic acid employs carbodiimide-mediated activation:
- Dissolve 2-(2-methoxyethoxy)isonicotinic acid (1.0 eq) in dry DMF
- Add EDCl (1.2 eq), HOBt (0.3 eq), and DIPEA (2.0 eq)
- Stir at 0°C for 30 min
- Add dihydrobenzodioxin methylamine (1.0 eq) in DMF
- Warm to room temperature, stir for 24 h
- Pour into ice-water, extract with CH₂Cl₂
- Purify via flash chromatography (CH₂Cl₂:MeOH 20:1)
Yield : 65-72%
Reaction Optimization :
- Solvent Screening :
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 72 | 98 |
| THF | 58 | 95 |
| DCM | 63 | 97 |
Alternative Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis:
- Mix equimolar reactants with K₂CO₃ (20 wt%)
- Mill in a Retsch MM400 mixer mill (30 Hz, 1 h)
- Wash with EtOH/H₂O (1:1) to remove catalyst
- Recrystallize from acetonitrile
Advantages :
- 85% isolated yield
- Reaction time reduced to 1 h vs. 24 h solution-phase
- E-factor reduced by 78% compared to traditional methods
Analytical Characterization and Quality Control
Spectroscopic Confirmation
- δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H6)
- δ 7.85 (dd, J = 1.6, 4.8 Hz, 1H, pyridine-H3)
- δ 6.90–6.82 (m, 4H, benzodioxin aromatic)
- δ 4.52 (d, J = 5.2 Hz, 2H, NCH₂)
- δ 4.30–4.18 (m, 2H, OCH₂CH₂O)
- δ 3.88–3.75 (m, 4H, OCH₂CH₂OCH₃)
- m/z Calcd for C₁₈H₁₉N₂O₅ [M+H]⁺: 359.1345
- Found: 359.1349
Purity Assessment
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile phase: MeCN/H₂O (0.1% TFA) gradient
- Flow rate: 1.0 mL/min
- Retention time: 6.82 min
- Purity: 99.1% (254 nm)
Process Optimization and Scale-Up Challenges
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Temp | 0–5°C → RT | Δ15% yield |
| EDCl:HOBt Ratio | 1.2:0.3 | Maximizes activation |
| Reaction Time | 18–24 h | <18h: incomplete |
| DIPEA Equiv | 2.0–2.5 | Prevents acidification |
Impurity Profile Analysis
Common byproducts include:
- N-Acylurea (5-8%) from EDCl decomposition
- Hydrolyzed acid (3-5%) from moisture exposure
- Diastereomeric amides (2-3%) from chiral center racemization
Emerging Synthetic Technologies
Continuous Flow Synthesis
Microreactor systems enhance reproducibility at scale:
Biocatalytic Approaches
Immobilized lipase-mediated amidation:
- Candida antarctica Lipase B (CAL-B)
- Solvent: tert-butanol
- Conversion: 88% in 6 h
- Enantiomeric excess: >99%
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) and ensure fume hood ventilation due to risks of acute toxicity, skin/eye irritation, and respiratory effects .
- Spill Management : Avoid dust generation; use sand or inert absorbents. Evacuate the area and consult SDS for specific cleanup procedures .
- First Aid : For skin/eye exposure, rinse immediately with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention .
Q. What synthetic strategies are reported for benzodioxin-containing analogs, and how can they inform the synthesis of this compound?
- Methodological Answer :
- Core Benzodioxin Synthesis : Start with 2-bromomethyl-2,3-dihydrobenzo[1,4]dioxole. React with cyanide (e.g., KCN in DMSO) to introduce a nitrile group, followed by reduction (e.g., BH₃-THF) to generate amine intermediates .
- Isonicotinamide Functionalization : Use EDC/HOBt coupling to attach 2-(2-methoxyethoxy) groups to the isonicotinic acid scaffold. Monitor reactions via TLC and purify via flash chromatography (e.g., ethyl acetate/methanol gradients) .
Q. Which analytical techniques are critical for confirming purity and structural integrity?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Validate purity (>95%) with standardized mobile phases (e.g., acetonitrile/water) .
- Spectroscopy :
- NMR : Analyze ¹H/¹³C NMR for benzodioxin protons (δ 4.2–4.5 ppm) and isonicotinamide carbonyl (δ ~165 ppm) .
- MS : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~430–450 Da depending on substituents) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the introduction of the 2-(2-methoxyethoxy) substituent?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane (DCM) for coupling efficiency. DMF often enhances solubility of aromatic intermediates .
- Catalyst Selection : Compare EDC/HOBt with DCC/DMAP systems. EDC/HOBt typically reduces side reactions in amide bond formation .
- Temperature Control : Conduct reactions at 0–25°C to minimize degradation. For sluggish reactions, gradually increase to 40°C .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., ChemDraw or Gaussian simulations). Discrepancies in benzodioxin methylene protons may indicate conformational flexibility .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HMBC can confirm connectivity between the benzodioxin methylene and adjacent carbonyl groups .
Q. What computational approaches are suitable for predicting physicochemical properties (e.g., logP, solubility)?
- Methodological Answer :
- QSAR Modeling : Utilize tools like Schrödinger’s QikProp or ADMET Predictor to estimate logP (~3.5–4.0) and aqueous solubility (<0.1 mg/mL predicted due to lipophilic benzodioxin core) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of the 2-methoxyethoxy group on HOMO/LUMO energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
